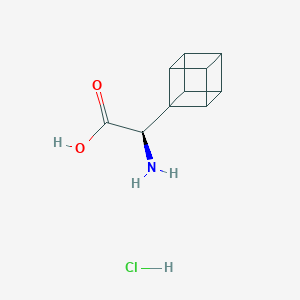
1-Isopropyl-3-nitro-1H-pyrazole
Vue d'ensemble
Description
“1-Isopropyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been involved in various reactions such as multicomponent reactions, reactions with transition-metal catalysts, photoredox reactions, and more .Applications De Recherche Scientifique
Synthesis and Characterization
1-Isopropyl-3-nitro-1H-pyrazole has been utilized in the synthesis of trimeric silver(I) pyrazolates. These pyrazolates, including those with isopropyl, bromo, and nitro substituents, are characterized by X-ray crystallography and spectroscopic methods. The study of their structure and properties is significant in materials science (Dias & Diyabalanage, 2006).
Decomposition Analysis
Research on the decomposition channels of pyrazole and imidazole energetic materials has been conducted. Computational methods were used to analyze the bond strength and predict bond dissociation energies, contributing to understanding the decomposition mechanisms of these materials (Zhu, Yang, Gan, & Feng, 2021).
Nitration and Amino Derivative Synthesis
Studies include the regioselective introduction of nitro groups in pyrazoles and the synthesis of various isomeric nitropyrazoles. This leads to the creation of amino- and nitro- derivatives, important for the development of energetic materials and pharmaceuticals (Dalinger et al., 2016).
Energetic Material Development
1-Isopropyl-3-nitro-1H-pyrazole has been used in the development of energetic materials. For instance, research on the synthesis of trinitropyrazole and its derivatives explores their potential as explosives. This includes examining their reactivity and the possibility of nucleophilic substitutions (Dalinger et al., 2013).
Exploration of New Energetic Compounds
The construction of energetic pyrazoles involves synthesizing novel compounds with potential explosive properties. This includes synthesizing nitropyrazoles bearing both furazan and trinitromethyl moieties, leading to promising energetic characteristics (Dalinger et al., 2016).
Comparative Studies on Nitropyrazoles
Comparative studies have been conducted to explore the synthesis methods and applications of various nitropyrazole compounds. This includes research on pyrazole series compounds with high energy and lower sensitivity than traditional explosives, providing insights for developing new explosives and propellants (Old Jun-lin, 2014).
Reaction Analysis
Research on the reactions of pyrazoles with sodium nitrite in acetic acid has led to the formation of unexpected nitro derivatives. These studies contribute to the understanding of the chemical behavior of pyrazoles in different reaction conditions (Yakovlev et al., 2013).
Synthesis of Energetic Salts
The synthesis of new energetic salts using nitropyrazole and hydrazine has been explored. These studies include characterizing the salts through various spectroscopic methods and assessing their potential as alternative explosives (Zhang et al., 2019).
Corrosion Inhibition Studies
1-Isopropyl-3-nitro-1H-pyrazole and related compounds have been investigated as corrosion inhibitors. This research is crucial in understanding the protective properties of these compounds in industrial applications (Babić-Samardžija et al., 2005).
Photoreaction Studies
Studies on the nucleophilic photosubstitution reactions of nitropyrazoles contribute to the understanding of their reactivity under light-induced conditions. This research is important in the field of photochemistry and the development of light-sensitive materials (Oldenhof & Cornelisse, 2010).
Safety and Hazards
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research is likely to focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .
Propriétés
IUPAC Name |
3-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-4-3-6(7-8)9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVADIEGMRNCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-nitro-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)
![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2455741.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2455742.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)

![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)


![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)

![3-amino-N-(2-ethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2455754.png)

